

Technical Guide: (3-Phenylisoxazol-5-yl)methanol - Identification and Characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Phenylisoxazol-3-yl)methanol

Cat. No.: B154998

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Executive Summary

This technical guide provides a comprehensive overview of the identification and characterization of (3-Phenylisoxazol-5-yl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's chemical identity, including its CAS number and key physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and purification. While specific spectral data is not widely available in public literature, this guide provides the expected analytical characteristics based on its chemical structure, which are crucial for its identification and quality control.

Note on Isomerism: The requested compound, **(5-Phenylisoxazol-3-yl)methanol** (CAS No: 1619-37-0), is an isomer of the more extensively documented (3-Phenylisoxazol-5-yl)methanol (CAS No: 90924-12-2)[1]. This guide focuses on the latter due to the greater availability of experimental data. Researchers should pay close attention to the substitution pattern on the isoxazole ring to ensure they are working with the correct isomer.

Chemical Identification and Properties

(3-Phenylisoxazol-5-yl)methanol is a heterocyclic compound featuring a phenyl group attached to an isoxazole ring, which is further substituted with a hydroxymethyl group.

General Information

Identifier	Value	Source(s)
Compound Name	(3-Phenylisoxazol-5-yl)methanol	ChemScene[1]
Synonyms	5-(Hydroxymethyl)-3-phenylisoxazole	ChemScene[1]
CAS Number	90924-12-2	ChemScene[1]
MDL Number	MFCD01928812	Sigma-Aldrich[2]

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₉ NO ₂	ChemScene[1]
Molecular Weight	175.18 g/mol	ChemScene[1], Sigma-Aldrich[2]
Appearance	Pale yellow solid	NIH[3]
Melting Point	325–326 K	NIH[3]
Form	Solid	Sigma-Aldrich[2]

Experimental Protocols

Synthesis of (3-Phenylisoxazol-5-yl)methanol[4]

This protocol describes a method for the synthesis of (3-Phenylisoxazol-5-yl)methanol starting from benzaldoxime.

Materials:

- Benzaldoxime
- N,N-dimethylformamide (DMF)
- N-chlorosuccinimide (NCS)

- Propargyl alcohol
- CuSO₄·5H₂O
- L-ascorbic acid
- K₂CO₃
- Ethylenediaminetetraacetic acid (EDTA), saturated solution
- Dichloromethane (DCM)
- Anhydrous Na₂SO₄
- Silica gel for column chromatography
- Petroleum ether
- Ethyl acetate

Procedure:

- In a round-bottomed flask, dissolve benzaldoxime (5.0 g, 41.3 mmol) in 20 ml of N,N-dimethylformamide.
- Add N-chlorosuccinimide (1.20 g, 9.1 mmol) to the solution and heat until the NCS dissolves.
- Stir the mixture at room temperature for 20 minutes.
- Add the remaining N-chlorosuccinimide (4.80 g, 36.4 mmol) in batches while maintaining the temperature below 308 K.
- After 3 hours, add propargyl alcohol (2.78 g, 49.6 mmol) to the reaction mixture.
- Sequentially add a saturated solution of CuSO₄·5H₂O (0.62 g, 2.48 mmol) and L-ascorbic acid (1.75 g, 9.92 mmol).
- Add a solution of K₂CO₃ (3.14 g, 45.5 mmol) and stir the mixture for 1 hour.

- Dilute the reaction mixture with a saturated solution of ethylenediaminetetraacetic acid.
- Extract the aqueous layer with dichloromethane (3 x 50 ml).
- Combine the organic extracts and dry over anhydrous Na_2SO_4 .
- Evaporate the solvent to obtain a residue.
- Purify the residue by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 by volume) as the eluent.
- The final product is obtained as a pale yellow solid (yield: 61.7%).

Crystallization for X-ray Diffraction[4]

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a solvent mixture.

Procedure:

- Dissolve the purified (3-Phenylisoxazol-5-yl)methanol in a solvent mixture of petroleum ether, ethyl acetate, and dichloromethane (3:1:1, v/v/v).
- Allow the solvent to evaporate slowly at room temperature.
- Collect the resulting crystals for analysis.

Analytical Identification

Expected Spectroscopic Data

While specific spectra for (3-Phenylisoxazol-5-yl)methanol are not readily available in the cited literature, the expected data based on its structure are as follows:

^1H NMR Spectroscopy:

- Aromatic Protons (Phenyl group): Multiplets in the range of δ 7.4-7.9 ppm.
- Isoxazole Proton: A singlet for the proton on the isoxazole ring.

- Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled) for the methylene protons adjacent to the hydroxyl group.
- Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy:

- Aromatic Carbons (Phenyl group): Multiple signals in the aromatic region (δ 120-140 ppm).
- Isoxazole Ring Carbons: Signals corresponding to the carbons of the isoxazole ring.
- Methylene Carbon (-CH₂OH): A signal for the methylene carbon, typically in the range of δ 55-65 ppm.

FTIR Spectroscopy:

- O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.
- Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.
- C=N and C=C Stretch (Isoxazole and Phenyl rings): Absorptions in the 1400-1600 cm⁻¹ region.
- C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

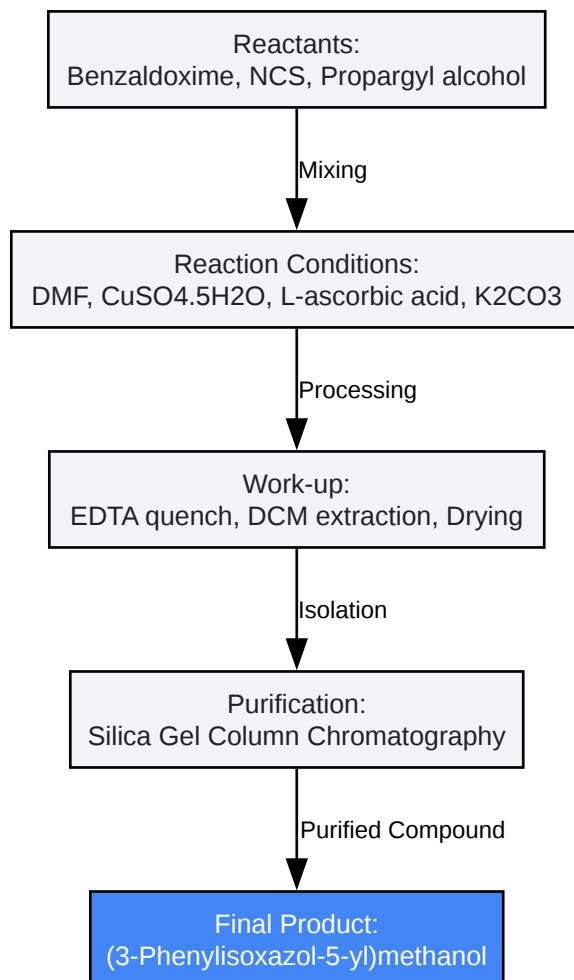
Mass Spectrometry:

- Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z = 175.18).
- Fragmentation Pattern: Characteristic fragments resulting from the loss of the hydroxymethyl group, and cleavage of the isoxazole ring.

Diagrams

Synthesis Workflow

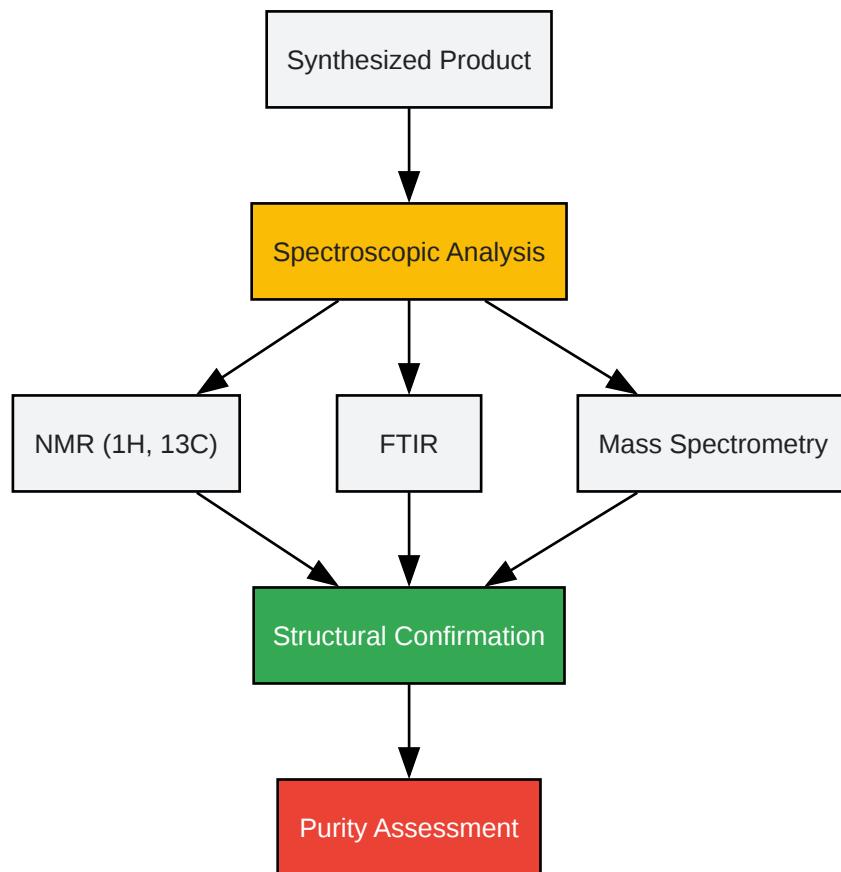
Synthesis Workflow for (3-Phenylisoxazol-5-yl)methanol

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Caption: Workflow for the synthesis of (3-Phenylisoxazol-5-yl)methanol.

Identification Workflow

Identification Workflow for (3-Phenylisoxazol-5-yl)methanol

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Caption: Logical workflow for the analytical identification of the compound.

Applications in Research and Drug Development

Derivatives of (3-Phenylisoxazol-5-yl)methanol have shown potential in medicinal chemistry. For instance, related 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in conditions such as gout. The isoxazole scaffold is a valuable pharmacophore in the design of new therapeutic agents.

Conclusion

This technical guide provides essential information for the synthesis, identification, and characterization of (3-Phenylisoxazol-5-yl)methanol. The detailed protocols and expected analytical data will be a valuable resource for researchers working with this compound and its derivatives. The provided workflows offer a clear and logical approach to its preparation and quality control. Further research to obtain and publish detailed, high-resolution spectra of this compound would be a valuable contribution to the scientific community.

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